

Synthesis of 4-Hydroxy-3-nitrobenzaldehyde from p-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxy-3-nitrobenzaldehyde

Cat. No.: B041313

[Get Quote](#)

Synthesis of 4-Hydroxy-3-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of **4-hydroxy-3-nitrobenzaldehyde** from p-hydroxybenzaldehyde. The document details established experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic workflow. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Quantitative Data Summary

The following tables summarize the key physical, spectroscopic, and reaction-specific data for the synthesis of **4-hydroxy-3-nitrobenzaldehyde**.

Table 1: Physical and Spectroscopic Properties

Property	p-Hydroxybenzaldehyde (Starting Material)	4-Hydroxy-3-nitrobenzaldehyde (Product)
Molecular Formula	C ₇ H ₆ O ₂	C ₇ H ₅ NO ₄ [1]
Molecular Weight	122.12 g/mol	167.12 g/mol [1]
Melting Point	115-117 °C	140-142 °C [2]
Boiling Point	191 °C	275 °C [1]
Appearance	White to pale yellow crystalline solid	Yellow to brown powder [2]
Solubility	Slightly soluble in water; soluble in ethanol, ether, acetone, ethyl acetate.	Slightly soluble in DMSO and Methanol. [2] [3]
¹ H NMR (CDCl ₃ , 500 MHz)	-	δ 9.94 (s, 1H, -CHO), 8.65 (s, 1H, Ar-H), 8.13 (d, 1H, Ar-H), 7.35 (d, 1H, Ar-H)
¹³ C NMR	-	Data available, requires specific solvent and reference for precise shifts. [4]
IR (KBr, cm ⁻¹)	-	3229, 2818, 1692, 1615, 1563, 1335, 1270, 1130
Mass Spec (ESI-MS)	-	m/z: 166 [M-H] ⁻

Table 2: Summary of Synthetic Protocols

Parameter	Protocol 1: Nitric Acid in Dichloromethane	Protocol 2: Green Synthesis with HZSM-5 Catalyst
Nitrating Agent	70% Nitric Acid	Nitrogen Dioxide (liquid)
Catalyst	Ammonium Molybdate	HZSM-5 Molecular Sieve
Solvent	Dichloromethane (DCM)	Dichloromethane (DCM)
Reactant Ratio	1:1 (p-hydroxybenzaldehyde:HNO ₃)	-
Temperature	Reflux	<5 °C initially, then 25 °C
Reaction Time	1 hour	6 hours
Reported Yield	85%	61.9% - 66.9%
Purification	Column Chromatography (Ethyl acetate:Hexane)	Filtration and Recrystallization

Experimental Protocols

This section provides detailed methodologies for the synthesis of **4-hydroxy-3-nitrobenzaldehyde**.

Protocol 1: Nitration using Nitric Acid in Dichloromethane[5]

This protocol describes a high-yield synthesis using nitric acid with a catalyst in an organic solvent.

Materials:

- p-Hydroxybenzaldehyde (1 mmol)
- Dichloromethane (DCM) or Dichloroethane (DCE)
- Ammonium molybdate (1 mmol)

- 70% Nitric Acid (1 mmol, 0.063 mL)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Ethyl acetate
- Hexane
- Standard laboratory glassware
- Reflux apparatus
- Magnetic stirrer
- Rotary evaporator
- Column chromatography setup

Procedure:

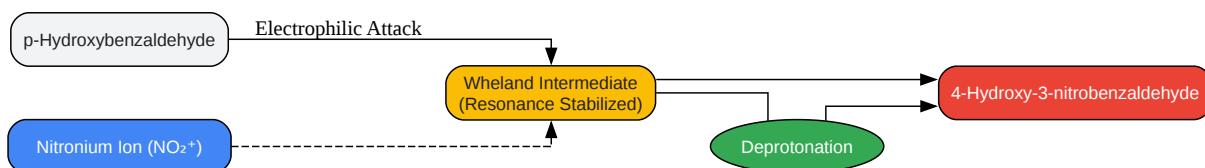
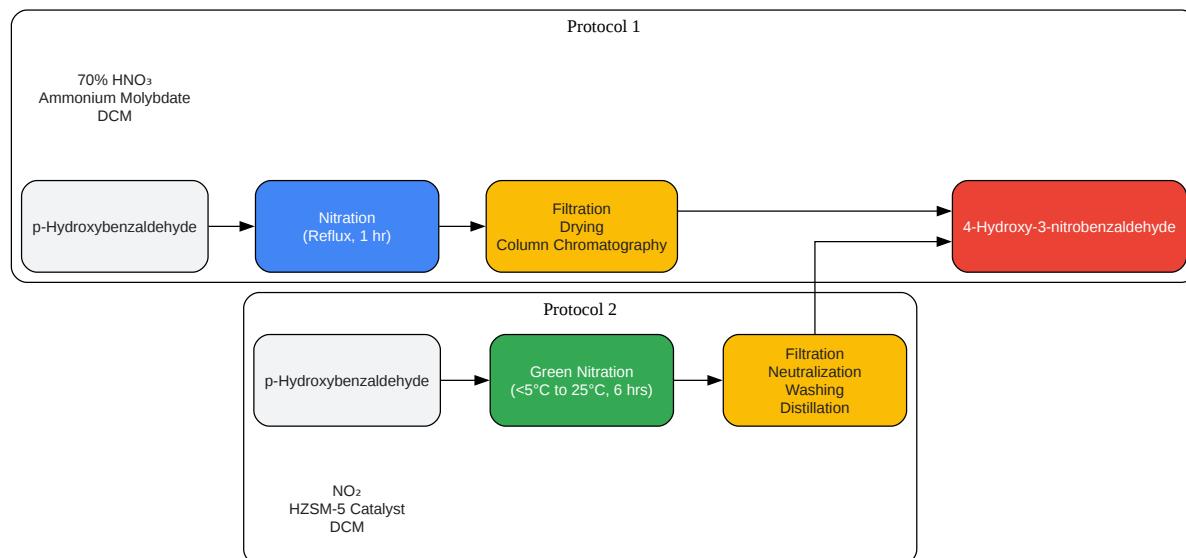
- Reaction Setup: To a solution of p-hydroxybenzaldehyde (1 mmol) in dichloromethane, add ammonium molybdate (1 mmol, 1.235 g).
- Addition of Nitrating Agent: Add 70% nitric acid (1 mmol, 0.063 mL) to the mixture.
- Reaction: Reflux the reaction mixture for 1 hour. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, filter the reaction mixture and wash the solid residue with water. Separate the organic layer and dry it over anhydrous sodium sulfate.
- Purification: Evaporate the solvent under vacuum using a rotary evaporator. Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane (3:7) as the eluent.
- Characterization: The final product, **4-hydroxy-3-nitrobenzaldehyde**, is obtained as a yellow powder. Confirm the identity and purity of the product by measuring its melting point (138-140 °C) and acquiring IR, ¹H-NMR, and mass spectra.

Protocol 2: Green Synthesis using HZSM-5 Molecular Sieve Catalyst

This protocol presents an environmentally friendlier approach utilizing a solid acid catalyst and nitrogen dioxide.

Materials:

- p-Hydroxybenzaldehyde (12.2 g)
- Dichloromethane (120 mL)
- HZSM-5 molecular sieve catalyst (1.5 g)
- Liquid Nitrogen Dioxide (3.8 mL)
- 8% Sodium Bicarbonate solution
- Distilled water
- Standard laboratory glassware
- Magnetic stirrer
- Ice bath
- Filtration apparatus



Procedure:

- Reaction Setup: In a suitable flask, add 12.2 g of p-hydroxybenzaldehyde to 120 mL of dichloromethane. Add 1.5 g of HZSM-5 molecular sieve catalyst and stir the mixture well.
- Cooling: Cool the reaction mixture to below 5 °C using an ice bath.
- Addition of Nitrating Agent: Slowly add 3.8 mL of liquid nitrogen dioxide to the cooled mixture.

- Reaction: After the addition is complete, allow the reaction to warm to 25 °C and continue stirring for 6 hours.
- Work-up: After the reaction is complete, filter the mixture to separate the HZSM-5 catalyst.
- Neutralization and Washing: Wash the organic phase with an 8% sodium bicarbonate solution until it is neutral. Then, wash the organic phase three times with distilled water.
- Isolation: Remove the dichloromethane by distillation under reduced pressure to obtain the yellow solid product. The reported yield is approximately 10.35 g (61.9%).
- Characterization: Confirm the product's identity and purity through melting point determination (140-141 °C) and spectroscopic analysis (^1H NMR, IR, ESI-MS).

Mandatory Visualization

The following diagrams illustrate the key workflows and transformations described in this guide.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Hydroxy-3-nitrobenzaldehyde | 3011-34-5 | FH32308 [biosynth.com]
- 2. 4-Hydroxy-3-nitrobenzaldehyde CAS#: 3011-34-5 [amp.chemicalbook.com]
- 3. 4-Hydroxy-3-nitrobenzaldehyde CAS#: 3011-34-5 [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Synthesis of 4-Hydroxy-3-nitrobenzaldehyde from p-hydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041313#synthesis-of-4-hydroxy-3-nitrobenzaldehyde-from-p-hydroxybenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com